1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target similar biological systems.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in the biological system
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have significant effects on cellular systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with pyrrole-2,5-dione in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and higher yields. The use of continuous flow microreactors has been shown to enhance mass transfer and heat transfer, leading to more efficient and safer production processes .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylhydrazine
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenylisocyanate
Uniqueness
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKGARCPDEBLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949285 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26396-57-6 |
Source
|
Record name | NSC52624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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